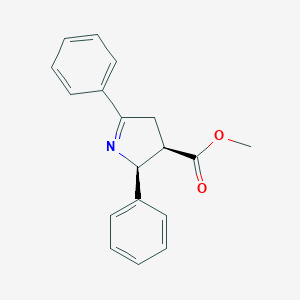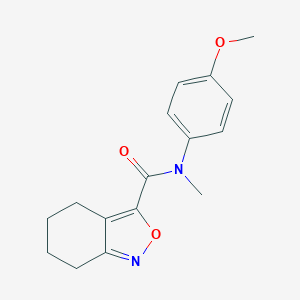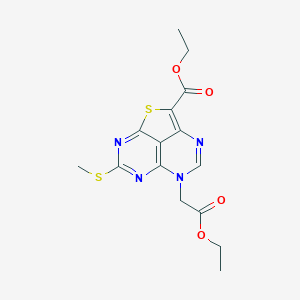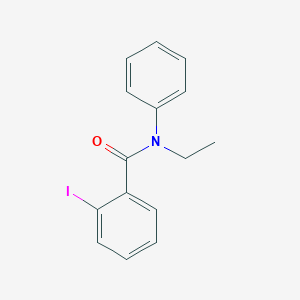![molecular formula C19H21N3O2 B258624 3-[(cyclopentylcarbonyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B258624.png)
3-[(cyclopentylcarbonyl)amino]-N-(4-methyl-2-pyridinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(cyclopentylcarbonyl)amino]-N-(4-methyl-2-pyridinyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known by its chemical name, CP-690,550, and is a potent inhibitor of Janus kinase 3 (JAK3). JAK3 is an enzyme that plays a crucial role in the regulation of immune responses, making CP-690,550 a promising candidate for the treatment of various autoimmune diseases.
作用機序
CP-690,550 works by inhibiting the activity of 3-[(cyclopentylcarbonyl)amino]-N-(4-methyl-2-pyridinyl)benzamide, which is a member of the Janus kinase family of enzymes. 3-[(cyclopentylcarbonyl)amino]-N-(4-methyl-2-pyridinyl)benzamide is involved in the signaling pathways that lead to the activation of immune cells, including T cells and B cells. When 3-[(cyclopentylcarbonyl)amino]-N-(4-methyl-2-pyridinyl)benzamide is activated, it phosphorylates and activates downstream signaling molecules, which in turn activate immune cells. By inhibiting 3-[(cyclopentylcarbonyl)amino]-N-(4-methyl-2-pyridinyl)benzamide, CP-690,550 can reduce the activation of immune cells and thereby alleviate the symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
CP-690,550 has several biochemical and physiological effects that make it a promising candidate for the treatment of autoimmune diseases. The compound has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases. CP-690,550 also reduces the activity of T cells and B cells, which are the primary immune cells involved in autoimmune diseases. Additionally, CP-690,550 has been shown to reduce the production of autoantibodies, which are antibodies that target the body's own tissues.
実験室実験の利点と制限
One of the major advantages of using CP-690,550 in lab experiments is its potency and specificity. The compound is a potent inhibitor of 3-[(cyclopentylcarbonyl)amino]-N-(4-methyl-2-pyridinyl)benzamide and has a high degree of specificity for this enzyme. This makes it an ideal tool for studying the role of 3-[(cyclopentylcarbonyl)amino]-N-(4-methyl-2-pyridinyl)benzamide in immune cell signaling and for developing new therapies for autoimmune diseases. However, one limitation of using CP-690,550 in lab experiments is its potential toxicity. The compound has been shown to have some toxic effects on the liver and kidneys, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on CP-690,550. One area of interest is the development of new therapies for autoimmune diseases based on the compound's inhibition of 3-[(cyclopentylcarbonyl)amino]-N-(4-methyl-2-pyridinyl)benzamide. Another area of interest is the study of the compound's effects on other signaling pathways in immune cells. Additionally, there is interest in developing new formulations of CP-690,550 that can improve its pharmacokinetic properties and reduce its potential toxicity. Finally, there is interest in studying the long-term effects of CP-690,550 on the immune system and other physiological processes.
合成法
The synthesis of CP-690,550 involves a multi-step process that requires specialized knowledge and equipment. The first step involves the reaction of 4-methyl-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with N-cyclopentyl-N-(3-dimethylaminopropyl)carbodiimide to form the corresponding amide. The final step involves the reaction of the amide with 3-aminobenzamide to form CP-690,550.
科学的研究の応用
CP-690,550 has been extensively studied in scientific research for its potential therapeutic applications. The compound has been shown to be effective in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 works by inhibiting the activity of 3-[(cyclopentylcarbonyl)amino]-N-(4-methyl-2-pyridinyl)benzamide, which is involved in the signaling pathways that lead to the activation of immune cells. By inhibiting 3-[(cyclopentylcarbonyl)amino]-N-(4-methyl-2-pyridinyl)benzamide, CP-690,550 can reduce the activity of immune cells and thereby alleviate the symptoms of autoimmune diseases.
特性
製品名 |
3-[(cyclopentylcarbonyl)amino]-N-(4-methyl-2-pyridinyl)benzamide |
|---|---|
分子式 |
C19H21N3O2 |
分子量 |
323.4 g/mol |
IUPAC名 |
3-(cyclopentanecarbonylamino)-N-(4-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C19H21N3O2/c1-13-9-10-20-17(11-13)22-19(24)15-7-4-8-16(12-15)21-18(23)14-5-2-3-6-14/h4,7-12,14H,2-3,5-6H2,1H3,(H,21,23)(H,20,22,24) |
InChIキー |
FTFUWZVVNMHKCH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3CCCC3 |
正規SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-5-phenylthiophene-3-carboxylate](/img/structure/B258544.png)
![3-amino-N-(4-bromophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258551.png)
![Isopropyl 4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B258554.png)
![(6S)-7-(3-methoxyphenyl)-6,8-dimethyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B258561.png)
![2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B258565.png)

![2-(4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanol](/img/structure/B258568.png)

![7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine](/img/structure/B258570.png)
![1-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B258571.png)
![methyl 2-[[(5Z)-5-benzylidene-4-oxo-1H-imidazol-2-yl]amino]benzoate](/img/structure/B258572.png)

![N-[2-(butan-2-yl)phenyl]-2-(3-fluorophenyl)acetamide](/img/structure/B258577.png)
